molecular formula C20H21ClN2O3S B11454234 4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11454234
M. Wt: 404.9 g/mol
InChI Key: DNFVQAUCNFTPMQ-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of tricyclic heterocycles and features a unique structure with multiple rings.
  • Its systematic name is quite a mouthful, but it reflects the arrangement of atoms and functional groups in the molecule.
  • Let’s break it down:
    • The “4-(3-chlorophenyl)” part indicates a chlorophenyl group attached at position 4.
    • “12,12-dimethyl” signifies two methyl groups at positions 12.
    • “6-propyl” denotes a propyl group at position 6.
    • The rest of the name describes the heterocyclic rings and their connectivity.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        C–N bond formation: Reaction with o-aminobenzyl alcohols.

        C–O bond formation: Reaction with methyl chloroformate.

    • Common reagents: Methyl chloroformate, triethylamine.
    • Major products: Polycyclic 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones.
  • Scientific Research Applications

    • Chemistry: Potential as a building block for novel heterocyclic compounds.
    • Biology: Investigating its interactions with biological targets.
    • Medicine: Exploring its pharmacological properties.
    • Industry: Synthesis of specialized materials.
  • Mechanism of Action

    • The exact mechanism isn’t fully elucidated, but it likely involves interactions with specific receptors or enzymes.
    • Further research is needed to understand its effects at the molecular level.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H21ClN2O3S

    Molecular Weight

    404.9 g/mol

    IUPAC Name

    4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

    InChI

    InChI=1S/C20H21ClN2O3S/c1-4-8-22-18-16(14-10-20(2,3)26-11-15(14)27-18)17(24)23(19(22)25)13-7-5-6-12(21)9-13/h5-7,9H,4,8,10-11H2,1-3H3

    InChI Key

    DNFVQAUCNFTPMQ-UHFFFAOYSA-N

    Canonical SMILES

    CCCN1C2=C(C3=C(S2)COC(C3)(C)C)C(=O)N(C1=O)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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